molecular formula C16H13BrO4 B416530 2-acetyl-4-methoxyphenyl 4-bromobenzoate

2-acetyl-4-methoxyphenyl 4-bromobenzoate

Cat. No.: B416530
M. Wt: 349.17g/mol
InChI Key: QIUPVIWZIPCPRL-UHFFFAOYSA-N
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Description

2-acetyl-4-methoxyphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom on the benzoic acid moiety and an acetyl group on the methoxy-phenyl ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-benzoic acid methyl ester
  • 4-Bromo-benzoic acid ethyl ester
  • 4-Bromo-benzoic acid phenyl ester

Uniqueness

2-acetyl-4-methoxyphenyl 4-bromobenzoate is unique due to the presence of both an acetyl group and a methoxy group on the phenyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17g/mol

IUPAC Name

(2-acetyl-4-methoxyphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3

InChI Key

QIUPVIWZIPCPRL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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